2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide is an organic compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and an isobutyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone, which is reacted with 2-methylpropylamine to form an intermediate.
Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation with acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products include 2-chloro-N-(4-oxophenyl)-N-(2-methylpropyl)acetamide.
Reduction: The major product is N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide.
Substitution: The products depend on the nucleophile used, such as 2-azido-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide.
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.
N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide: Lacks the chloro group, which may influence its interaction with molecular targets.
2-chloro-N-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide: The methoxy group can alter the compound’s electronic properties and reactivity.
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide is unique due to the presence of both the chloro and hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)8-14(12(16)7-13)10-3-5-11(15)6-4-10/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFISZUSPEBOFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=C(C=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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